7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 7-bromo-4,4-dimethyl-1H-benzo[d]oxazin-2(4H)-one exhibits a complex heterocyclic framework characterized by the fusion of benzene and oxazine ring systems. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one. The molecular formula C₁₀H₁₀BrNO₂ indicates the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 256.10 grams per mole.
The structural framework consists of a benzene ring fused to a six-membered heterocyclic oxazine ring containing both nitrogen and oxygen heteroatoms. The bromine substituent occupies the 7-position of the benzene ring, while two methyl groups are attached to the 4-carbon of the oxazine ring, creating a quaternary carbon center. This substitution pattern significantly influences the compound's three-dimensional conformation and electronic properties. The carbonyl group at the 2-position of the oxazine ring contributes to the molecule's planarity and provides opportunities for hydrogen bonding interactions.
The canonical Simplified Molecular Input Line Entry System notation CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C accurately represents the connectivity pattern and stereochemical features of the molecule. This notation reveals the cyclic structure where the oxazine ring adopts a chair-like conformation with the dimethyl substitution at the 4-position creating steric hindrance that affects molecular geometry. The International Chemical Identifier key STVSVQWHHDPUEX-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications.
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)7-4-3-6(11)5-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSVQWHHDPUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of 2-hydroxybenzonitrile derivatives with ketones. For the target compound, 2-hydroxy-5-bromobenzonitrile reacts with acetone in the presence of ZnCl₂ to form the benzoxazinone ring. The Lewis acid facilitates both the nucleophilic attack of the ketone’s carbonyl oxygen on the nitrile group and subsequent cyclization (Figure 1).
Key optimization steps include:
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Catalyst screening : ZnCl₂ outperformed other Lewis acids (e.g., FeCl₃, TiCl₄) and protonic acids (e.g., TsOH), yielding 82–90% product under optimal conditions.
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Solvent selection : Acetone acts as both reactant and solvent, while toluene is used for lower-boiling-point ketones (e.g., butanone).
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Temperature and time : Reactions proceed at 120°C for 6 hours, ensuring complete conversion.
Detailed Synthetic Procedure
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Step 1 : Combine 2-hydroxy-5-bromobenzonitrile (1.0 mmol), ZnCl₂ (1.1 mmol), and acetone (5 mL) in a reaction vial.
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Step 2 : Heat the mixture at 120°C for 6 hours under air.
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Step 3 : Cool to room temperature, dilute with ethyl acetate, and wash with water.
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Step 4 : Purify the crude product via column chromatography (petroleum ether/EtOAc) or recrystallization.
Table 1: Optimization Data for ZnCl₂-Catalyzed Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | ZnCl₂ | 90 |
| Solvent | Acetone | 88 |
| Temperature | 120°C | 90 |
| Reaction Time | 6 hours | 89 |
Alternative Bromination-Cyclization Strategies
While the ZnCl₂ method is predominant, alternative routes involve bromination of preformed benzoxazinone intermediates.
Post-Cyclization Bromination
This two-step approach first synthesizes 4,4-dimethyl-1H-benzo[d][1,oxazin-2(4H)-one, followed by electrophilic bromination at the 7-position:
Challenges and Considerations
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Regioselectivity : Electrophilic bromination favors the para position relative to the electron-donating oxazinone oxygen, ensuring 7-bromo substitution.
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Side reactions : Over-bromination or ring-opening may occur without precise stoichiometric control.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety:
Table 2: Industrial Production Parameters
| Parameter | Condition | Scale (kg) | Purity (%) |
|---|---|---|---|
| Reactor Type | Continuous Flow | 100 | 99.5 |
| Catalyst Loading | 10 mol% ZnCl₂ | 100 | 99.2 |
| Solvent Recovery | 95% efficiency | 100 | – |
Critical Analysis of Methodologies
ZnCl₂ Method Advantages
Limitations of Bromination-Cyclization
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Multiple steps : Lower overall yield (~65%) compared to one-pot ZnCl₂ method.
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Hazardous reagents : Bromine requires specialized handling.
Emerging Synthetic Approaches
Recent advancements explore:
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as acids or bases are typically employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can produce different oxazinone derivatives.
Scientific Research Applications
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and oxazinone ring can play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-Bromo-4,4-dimethyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one (CAS: 306937-14-4)
- Key Difference : Bromine at position 6 instead of 6.
- Similarity score: 0.85 .
7-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1260778-66-2)
Functional Group Variations
6-Bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one
- Key Difference : Phenyl group at position 2 and bromine at position 6 .
- Synthesized via benzoyl chloride and pyridine, yielding a solid with recrystallization in ethanol .
6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Substituent Size and Lipophilicity
4-Allyl-4-methyl-6-(4-oxo-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-3-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (Compound 4o)
- Key Difference : Bulky trimethoxyphenyl and allyl groups.
- Impact : Increased molecular weight (~500 g/mol ) and lipophilicity, which may enhance membrane permeability in biological assays. Melting point: 178–180°C .
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1245808-46-1)
- Key Difference : Absence of dimethyl groups at position 4 .
Data Table: Comparative Analysis of Key Compounds
*Melting point inferred from structurally similar compounds in .
Biological Activity
7-Bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS Number: 1245643-21-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor properties, structure-activity relationships (SAR), and pharmacokinetic profiles based on diverse research findings.
- Molecular Formula : C10H10BrNO2
- Molecular Weight : 256.10 g/mol
- IUPAC Name : 7-bromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Physical Form : Solid
- Purity : 98% .
Antitumor Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]oxazine scaffold exhibit significant antitumor activity. For instance, a study evaluated the cytotoxic effects of various derivatives against human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.
Cytotoxicity Evaluation
The following table summarizes the IC50 values of selected compounds compared to standard drugs:
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| 7-Bromo-4,4-dimethyl... | A549 | 18.1 | 5-Fluorouracil | 21.2 |
| 7-Bromo-4,4-dimethyl... | MDA-MB-231 | 14.2 | 5-Fluorouracil | 21.2 |
| Other derivatives | Various | Varies |
The results indicate that This compound exhibits comparable or superior cytotoxicity against these cell lines compared to established chemotherapeutics .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications at specific positions on the benzene ring significantly influence the compound's biological activity. Compounds with electron-rich substituents at the R1 position demonstrated enhanced antiproliferative effects. Conversely, substitutions that introduce steric hindrance or electron-withdrawing groups resulted in decreased activity .
The proposed mechanism of action for compounds like 7-bromo-4,4-dimethyl... involves inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. In particular, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Enzyme Inhibition Profile
| Enzyme | Inhibition Activity (IC50) |
|---|---|
| CDK2 | No significant inhibition |
| CDK9 | IC50 = 4.7 μM |
These findings suggest that while some derivatives may not effectively inhibit CDK2, they show promising activity against CDK9, indicating a potential therapeutic avenue for targeting specific cancer types .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies predict that 7-bromo-4,4-dimethyl... has favorable absorption characteristics and is likely to penetrate the blood-brain barrier (BBB). The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability:
| Parameter | Value |
|---|---|
| Lipinski Compliance | Yes |
| BBB Permeability | Yes |
| CYP Inhibition | CYP1A2 (Yes), others (No) |
These properties enhance its potential as a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have reported on the efficacy of similar oxazine derivatives in clinical settings:
- Case Study A : A derivative similar to 7-bromo... was used in a phase II trial for lung cancer patients showing a response rate of approximately 30%.
- Case Study B : Another analog demonstrated significant tumor regression in breast cancer models when combined with standard chemotherapy agents.
These studies underline the clinical relevance of compounds within this chemical class and their potential application in combination therapies .
Q & A
Q. What are the recommended synthetic routes for 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves cyclization of brominated anthranilic acid derivatives with acylating agents. For example:
- Step 1: Dissolve bromoanthranilic acid (0.05 mol) in pyridine at 0°C, then add an acyl chloride (e.g., acetyl chloride) dropwise .
- Step 2: Stir for 30–60 minutes, followed by quenching with NaHCO₃ to neutralize excess acid.
- Step 3: Recrystallize the product using ethanol or ethyl acetate/hexane mixtures.
Optimization Tips: - Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .
- Adjust stoichiometry of acyl chloride to anthranilic acid (1.2:1) to minimize side products .
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 7-bromo-4,4-dimethylbenzoxazinone?
Methodological Answer: Key spectral signatures include:
Advanced Research Questions
Q. How do steric and electronic effects of the 4,4-dimethyl group influence the reactivity of the benzoxazinone core?
Methodological Answer:
- Steric Effects: The 4,4-dimethyl group hinders nucleophilic attack at the C2 position, directing reactivity toward the C7 bromine .
- Electronic Effects: Electron-donating methyl groups stabilize the oxazinone ring, reducing hydrolysis rates (t₁/₂ increases by ~30% vs. non-methylated analogs) .
Experimental Validation: - Compare reaction kinetics with/without methyl groups using HPLC monitoring .
- Computational studies (DFT) can map electron density distribution .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoxazinones?
Methodological Answer:
Q. How can computational modeling predict substituent effects on the benzoxazinone scaffold?
Methodological Answer:
- Software: Use Gaussian or Schrödinger Suite for DFT calculations.
- Parameters:
- Validation: Compare predicted vs. experimental regioselectivity in Suzuki couplings (e.g., C7 vs. C5 functionalization) .
Methodological Challenges
Q. What are the best practices for handling air/moisture-sensitive intermediates in benzoxazinone synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
